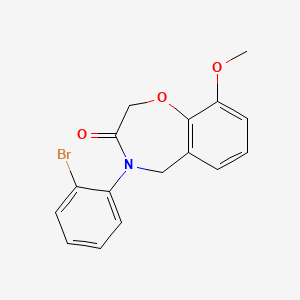
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, also known as 4-Bromo-MTO, is a synthetic compound belonging to the benzoxazepinone family. It is a highly potent agonist of the 5-HT2A receptor, and has been studied for its potential therapeutic applications in a variety of medical conditions. 4-Bromo-MTO is a powerful tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists, and has been used in laboratory experiments to investigate the effects of 5-HT2A receptor activation.
Wirkmechanismus
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one acts as a full agonist at the 5-HT2A receptor, which is a G-protein coupled receptor located on the surface of neurons. When activated, the 5-HT2A receptor triggers a cascade of intracellular signaling pathways that lead to a variety of cellular responses. Activation of the 5-HT2A receptor results in the release of neurotransmitters, the modulation of synaptic plasticity, and the modulation of neuroinflammation.
Biochemical and Physiological Effects
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and serotonin. It has also been shown to modulate synaptic plasticity and neuroinflammation, and to have effects on behavior, learning, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a powerful tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists. It has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, its ease of synthesis, and its ability to be used in a variety of laboratory experiments. However, it also has several limitations, including its lack of specificity for other G-protein coupled receptors and its potential to cause undesired side effects.
Zukünftige Richtungen
Despite the many advantages of 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one as a research tool, there are still many potential future directions for research. These include further investigations into the effects of 5-HT2A receptor activation on various cellular processes, the development of more selective agonists for the 5-HT2A receptor, and the study of the effects of 5-HT2A receptor activation on behavior, learning, and memory. Additionally, further research into the potential therapeutic applications of 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, such as its use in the treatment of depression, anxiety, and schizophrenia, is needed.
Synthesemethoden
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be synthesized using a variety of methods. One method involves the reaction of 4-bromo-2-methoxybenzaldehyde with 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in the presence of a base such as sodium hydroxide. This reaction yields 4-bromo-MTO as the major product. Other methods of synthesis involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a valuable tool for researchers studying the biochemical and physiological effects of 5-HT2A receptor agonists. It has been used in laboratory experiments to investigate the effects of 5-HT2A receptor activation on various cellular processes, including the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the modulation of neuroinflammation. It has also been used to study the effects of 5-HT2A receptor agonists on behavior, learning, and memory.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-14-8-4-5-11-9-18(15(19)10-21-16(11)14)13-7-3-2-6-12(13)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWLJUOXZGSZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[(4-methylphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492371.png)
![2-[3'-(4-fluorophenyl)-5-methyl-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6492379.png)
![1-(3,4-dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492387.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6492393.png)
![1-(3,4-dimethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492403.png)
![1-(3,4-dimethoxyphenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6492405.png)
![N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6492431.png)
![(2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6492440.png)
![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6492443.png)
![2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6492458.png)
![2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B6492464.png)
![1-benzyl-3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}thiourea](/img/structure/B6492473.png)

![N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6492475.png)